| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

H56410-100mg |

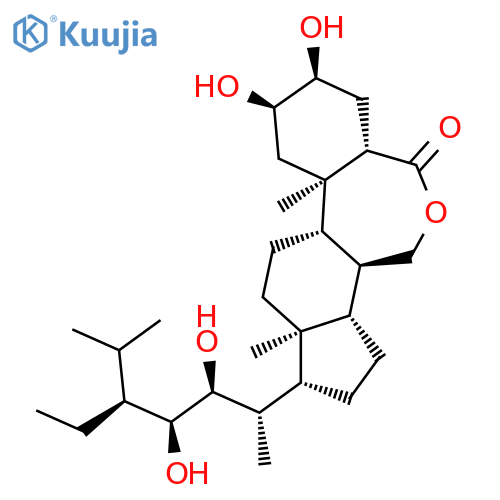

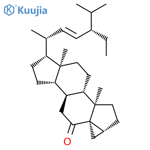

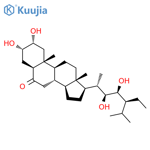

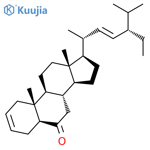

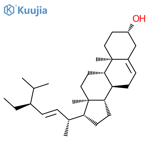

(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE |

80483-89-2 |

,95% |

100mg |

¥622.0 |

2023-09-07 |

|

| MedChemExpress |

HY-112102-25mg |

(22S,23S)-Homobrassinolide |

80483-89-2 |

≥98.0% |

25mg |

¥1550 |

2024-04-17 |

|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. |

S923717-1mg |

(22S,23S)-28-Homo Brassinolide |

80483-89-2 |

|

1mg |

¥2,743.20 |

2022-10-10 |

|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. |

S18015-500mg |

28-Homobrassinolide |

80483-89-2 |

,95% |

500mg |

¥2000.00 |

2022-01-07 |

|

| A2B Chem LLC |

AH50367-5mg |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

≥90% |

5mg |

$563.00 |

2024-04-19 |

|

| Aaron |

AR00G3U3-1g |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

|

1g |

$257.00 |

2025-01-24 |

|

| A2B Chem LLC |

AH50367-1mg |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

≥90% |

1mg |

$166.00 |

2024-04-19 |

|

| Aaron |

AR00G3U3-500mg |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

|

500mg |

$157.00 |

2025-01-24 |

|

| A2B Chem LLC |

AH50367-100mg |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

≥98.0% |

100mg |

$352.00 |

2023-12-30 |

|

| A2B Chem LLC |

AH50367-25mg |

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- |

80483-89-2 |

≥98.0% |

25mg |

$124.00 |

2023-12-30 |

|